molecular formula C11H12ClNO3 B12681884 Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester CAS No. 53056-12-5

Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester

Cat. No.: B12681884
CAS No.: 53056-12-5
M. Wt: 241.67 g/mol
InChI Key: FUERIIOYVVLVBW-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester typically involves the acylation of glycine methyl ester with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another non-steroidal anti-inflammatory drug with similar COX inhibition properties.

    Naproxen: Also inhibits COX enzymes and is used for its anti-inflammatory effects.

    Diclofenac: A potent COX inhibitor with a similar mechanism of action.

Uniqueness

Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methyl ester group enhances its lipophilicity, potentially improving its absorption and bioavailability compared to other similar compounds .

Properties

CAS No.

53056-12-5

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)acetyl]amino]acetate

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

FUERIIOYVVLVBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=CC=C1Cl

Origin of Product

United States

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